Ethyl 4-(2-(p-tolylthio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-(p-tolylthio)acetyl)piperazine-1-carboxylate is a piperazine-based compound featuring a thioether-linked p-tolyl group and an acetyl spacer. This compound’s structure aligns with derivatives explored for pharmaceutical applications, particularly in antimicrobial, antiproliferative, or enzyme inhibition studies .
Properties
IUPAC Name |
ethyl 4-[2-(4-methylphenyl)sulfanylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-3-21-16(20)18-10-8-17(9-11-18)15(19)12-22-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKODBKCEBXTVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(p-tolylthio)acetyl)piperazine-1-carboxylate typically involves the reaction of p-tolylthiol with ethyl 4-acetylpiperazine-1-carboxylate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(p-tolylthio)acetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles like alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(2-(p-tolylthio)acetyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(p-tolylthio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various biological receptors, leading to modulation of their activity . The thioether group may also play a role in the compound’s biological activity by undergoing metabolic transformations .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The p-tolylthio group distinguishes this compound from analogs with alternative substituents:
*Estimated based on substituent contributions.
Key Insights :
- The p-tolylthio group in the target compound enhances lipophilicity compared to sulfonamide derivatives (e.g., ), which are more polar due to strong electron-withdrawing effects .
- Heterocyclic substituents (e.g., pyridazine in , oxadiazole in ) reduce solubility but may improve target binding via π-π stacking.
Key Insights :
- Yields vary significantly based on substituent reactivity. For example, indole-containing derivatives (e.g., ) achieve high yields (94%) due to efficient cyclization, while diazoacetyl derivatives () require stringent conditions, resulting in lower yields (34–63%).
- The target compound’s synthesis likely mirrors thiol-acylation protocols (e.g., ), with moderate yields (~60–70%).
Key Insights :
- Isatin-derived analogs () demonstrate antiproliferative activity, suggesting the target compound could be explored in cancer research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
